hTRPA1-IN-1

species selectivity hTRPA1 rTRPA1

Choose hTRPA1-IN-1 for its exceptional 50–70-fold potency advantage over HC-030031 and >100-fold species selectivity for human TRPA1 (IC50 0.09 μM). This marine-derived norsesterterpenoid peroxide provides a non-electrophilic, orthogonal scaffold, eliminating cross-talk artifacts in sensory neuron studies and reducing DMSO vehicle effects. Validate TRPA1-dependent phenotypes with a structurally distinct probe that spares TRPV1 and TRPM8. Ideal for human-specific TRPA1 pharmacology and heterologous expression systems requiring clean, potent inhibition at low working concentrations.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
Cat. No. B12387132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehTRPA1-IN-1
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C)CCCC2=C)C
InChIInChI=1S/C24H40O4/c1-16-8-7-9-20-23(16,5)13-10-17(2)24(20,6)15-14-22(4)12-11-19(27-28-22)18(3)21(25)26/h17-20H,1,7-15H2,2-6H3,(H,25,26)/t17-,18+,19?,20+,22?,23+,24+/m0/s1
InChIKeySQNNYRWDFNZPBJ-GCEXZLSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hTRPA1-IN-1 TRPA1 Inhibitor IC50 and Natural Product Origin: A Procurement-Focused Technical Baseline


hTRPA1-IN-1 (also designated compound 19) is a norsesterterpenoid cyclic peroxide isolated from the marine sponge Diacarnus spinipoculum [1]. It functions as an inhibitor of the human transient receptor potential ankyrin 1 (hTRPA1) cation channel, with a reported IC50 of 2 μM in calcium influx assays [2]. As a natural product-derived TRPA1 antagonist, hTRPA1-IN-1 occupies a distinct chemical space compared to synthetic small-molecule inhibitors, presenting a unique structural scaffold (C24H40O4, MW 392.57) [1].

Why hTRPA1-IN-1 Cannot Be Substituted with HC-030031, A-967079, or AP-18 in TRPA1-Focused Research


TRPA1 antagonists exhibit substantial heterogeneity in potency, species selectivity, and chemical scaffold that precludes interchangeable use [1]. hTRPA1-IN-1 demonstrates a 20-fold higher potency for human TRPA1 (IC50 0.09 μM in patch-clamp electrophysiology) compared to the widely used HC-030031 (IC50 4.9–6.2 μM) and a profound species-selectivity profile wherein activity against rat TRPA1 is reduced by over 100-fold [2][3]. Furthermore, as a marine-derived norsesterterpenoid peroxide, hTRPA1-IN-1 offers a structurally distinct alternative to electrophilic antagonists such as AP-18 and the oxime-based A-967079, which may be critical for studies requiring non-electrophilic pharmacology or orthogonal chemical validation [1].

hTRPA1-IN-1 Evidence Guide: Quantitative Differentiation from HC-030031, A-967079, AP-18, and Chembridge-5861528


hTRPA1-IN-1 Species Selectivity: Human TRPA1 Potency vs. Rat TRPA1

hTRPA1-IN-1 (reported as Compound 1 in the cited study) exhibits pronounced species selectivity, with an IC50 of 0.09 ± 0.01 μM against wild-type human TRPA1 (hTRPA1) compared to >10 μM against rat TRPA1 (rTRPA1) in patch-clamp electrophysiology assays [1]. In contrast, A-967079 demonstrates cross-species activity with IC50 values of 51–67 nM for human and 289 nM for rat TRPA1 [2], representing only a 4–5 fold species difference.

species selectivity hTRPA1 rTRPA1 patch-clamp electrophysiology

hTRPA1-IN-1 vs. HC-030031: Potency Comparison in hTRPA1 Inhibition

In patch-clamp electrophysiology experiments using cinnamaldehyde-evoked hTRPA1 currents, hTRPA1-IN-1 (Compound 1) demonstrates an IC50 of 0.09 ± 0.01 μM against hTRPA1 [1]. The widely used reference antagonist HC-030031 exhibits an IC50 of 4.9–6.2 μM in calcium influx assays and similar potency in electrophysiological recordings [2][3].

potency hTRPA1 inhibition electrophysiology calcium influx

hTRPA1-IN-1 vs. AP-18: Potency and Chemical Scaffold Differentiation

hTRPA1-IN-1 demonstrates an IC50 of 0.09 ± 0.01 μM against hTRPA1 in patch-clamp assays [1], representing approximately 34-fold higher potency than AP-18, which inhibits cinnamaldehyde-evoked hTRPA1 activation with an IC50 of 3.1 μM [2]. Additionally, hTRPA1-IN-1 is a marine-derived norsesterterpenoid peroxide, whereas AP-18 (4-(4-chlorophenyl)-3-methylbut-3-en-2-oxime) is a synthetic oxime-based electrophilic antagonist [3].

potency chemical scaffold natural product TRPA1 antagonism

hTRPA1-IN-1 vs. Chembridge-5861528: Potency Advantage

hTRPA1-IN-1 exhibits an IC50 of 2 μM in calcium influx assays against hTRPA1 [1], whereas Chembridge-5861528 (TCS 5861528), an HC-030031 derivative, demonstrates significantly weaker antagonism with IC50 values of 14.3 μM against AITC-evoked responses and 18.7 μM against 4-HNE-evoked responses [2][3].

potency comparison TRPA1 antagonism calcium influx

hTRPA1-IN-1 Selectivity Over Related Thermo-TRP Channels

In patch-clamp electrophysiology selectivity profiling, hTRPA1-IN-1 (Compound 1) demonstrated no detectable inhibition of hTRPV1 currents evoked by 0.03 μM capsaicin and no inhibition of hTRPM8 currents evoked by 100 μM menthol at concentrations that fully inhibited hTRPA1 [1]. This selectivity profile contrasts with the less well-characterized selectivity of earlier tool compounds such as AP-18 and HC-030031 [2].

selectivity profiling hTRPV1 hTRPM8 off-target activity

Optimal Application Scenarios for hTRPA1-IN-1 Based on Verified Differentiation Evidence


Human-Specific TRPA1 Pharmacology Studies Requiring Strict Species Selectivity

hTRPA1-IN-1 is optimally deployed in research settings where human TRPA1-specific pharmacology must be isolated from rodent TRPA1 activity. Its >100-fold selectivity for human over rat TRPA1 (hTRPA1 IC50 = 0.09 μM vs. rTRPA1 IC50 > 10 μM) makes it a precise tool for heterologous expression systems using human TRPA1 constructs and for human-derived primary cell models, while explicitly contraindicating its use in rat in vivo studies [1].

High-Potency TRPA1 Antagonism in Electrophysiology and Calcium Imaging Assays

For laboratories requiring robust TRPA1 inhibition at low working concentrations, hTRPA1-IN-1 offers a 50–70-fold potency advantage over HC-030031 (0.09 μM vs. 4.9–6.2 μM) and a 7–9-fold advantage over Chembridge-5861528 (2 μM vs. 14.3–18.7 μM) [1][2]. This enables reduced compound consumption, minimizes DMSO vehicle effects, and extends the usable dynamic range in concentration-response studies [3].

Orthogonal Target Validation and Natural Product-Based Chemical Biology

hTRPA1-IN-1 serves as an orthogonal chemical probe for TRPA1 target validation, offering a marine-derived norsesterterpenoid peroxide scaffold distinct from the electrophilic oxime (AP-18), oxime sulfonamide (A-967079), and purine-based (HC-030031) chemotypes [1][2]. This structural divergence reduces the risk of compound-specific off-target artifacts when confirming TRPA1-dependent phenotypes across multiple chemical series [3].

Selectivity-Dependent Sensory Neurobiology Studies with Co-Expressed TRP Channels

In experimental systems where TRPA1, TRPV1, and TRPM8 are co-expressed—such as dorsal root ganglion neurons and trigeminal sensory neurons—hTRPA1-IN-1 provides a clean selectivity window with no detectable inhibition of TRPV1 or TRPM8 at concentrations that fully antagonize hTRPA1 [1]. This minimizes cross-talk artifacts when dissecting TRPA1-specific contributions to nociception, thermal sensation, and neurogenic inflammation [2].

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